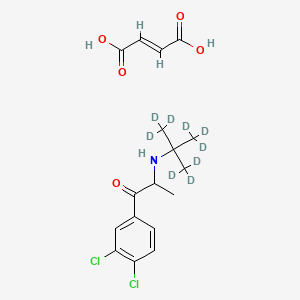

4-Chloro Bupropion-d9 Fumarate

Description

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-(3,4-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZCRYZSIOLYOO-SJRNJJABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro Bupropion-d9 Fumarate (CAS 1346606-37-8): Principles and Applications in Bioanalytical Research

This document provides an in-depth technical overview of 4-Chloro Bupropion-d9 Fumarate, a critical analytical tool for researchers, scientists, and drug development professionals. It elucidates the compound's properties, the rationale behind its deuterated design, and its practical application in modern bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction and Significance

4-Chloro Bupropion-d9 Fumarate (CAS: 1346606-37-8) is a stable isotope-labeled analog of 4-Chloro Bupropion.[1][2][3] Its primary and most vital role in the scientific community is as an internal standard for the precise quantification of its non-labeled counterpart and related compounds in complex biological matrices. The parent compound, bupropion, is a widely used antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[4][5][6] Bupropion undergoes extensive and complex metabolism in the body, producing several active metabolites that contribute to its overall clinical profile.[7][8] This metabolic complexity necessitates highly accurate and reliable analytical methods to study its pharmacokinetics, assess bioequivalence, and conduct therapeutic drug monitoring. The use of a deuterated internal standard like 4-Chloro Bupropion-d9 Fumarate is the gold standard for achieving this analytical rigor.[9]

Physicochemical Profile and Structural Elucidation

The fundamental properties of 4-Chloro Bupropion-d9 Fumarate are summarized below. It is crucial to note that while commonly referred to as "4-Chloro Bupropion," its systematic chemical name, 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone, reveals a dichlorinated phenyl ring, a key structural distinction from the parent bupropion which has a single chlorine at the 3-position.[2][3]

| Property | Value | Source(s) |

| CAS Number | 1346606-37-8 | [1][2][3] |

| Molecular Formula | C₁₇H₁₂D₉Cl₂NO₅ | [1][2][3] |

| Molecular Weight | 399.31 g/mol | [1][2][3] |

| Synonym | 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone (2E)-2-Butenedioate | [2] |

| Appearance | White Solid | [2] |

| Storage | 2-8°C, protected from light and moisture | [1][2] |

The structure incorporates nine deuterium atoms on the tert-butyl group. This specific placement is intentional; it is remote from the primary sites of metabolism, ensuring that the internal standard and the analyte behave nearly identically during sample extraction and chromatographic separation, yet are distinctly separable by mass in a mass spectrometer.

Caption: Structural relationship between the analyte and its deuterated internal standard.

The Rationale for Deuteration in Quantitative Analysis

The substitution of hydrogen with its heavier isotope, deuterium, is a cornerstone of modern quantitative bioanalysis for several reasons:

-

Co-elution and Differential Detection: In LC-MS/MS, the deuterated standard is chemically almost identical to the analyte. This ensures it behaves the same way during sample preparation (e.g., protein precipitation, solid-phase extraction) and co-elutes from the liquid chromatography (LC) column. However, its increased mass (+9 Daltons in this case) allows the mass spectrometer (MS) to detect it on a separate mass-to-charge (m/z) channel.

-

Correction for Experimental Variability: Any analyte loss during sample handling, extraction, or injection will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument performance, such as ion suppression or enhancement (the "matrix effect"), affect both the analyte and the standard equally. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly precise and accurate quantification.[9]

-

The Kinetic Isotope Effect: Strategically replacing hydrogen with deuterium at sites of metabolism can slow down enzymatic reactions (the kinetic isotope effect).[10][11] While 4-Chloro Bupropion-d9 is designed with deuterium at a metabolically stable position to serve as an internal standard, this principle is also exploited in drug discovery to create novel deuterated drugs with potentially improved pharmacokinetic profiles and reduced toxicity.[11][12]

Application in Bioanalytical Methodologies: LC-MS/MS

The definitive application for 4-Chloro Bupropion-d9 Fumarate is as an internal standard in LC-MS/MS methods for quantifying drug and metabolite levels in biological fluids such as plasma, serum, or urine.[13][14][15] A typical workflow is self-validating, incorporating calibration curves and quality control (QC) samples to ensure data integrity.

Exemplar Bioanalytical Protocol

This protocol outlines the key steps for the quantification of 4-chloro bupropion in human plasma.

1. Preparation of Standards and Internal Standard (IS) Working Solution:

- Prepare a primary stock solution of the 4-chloro bupropion analytical standard and 4-Chloro Bupropion-d9 Fumarate (IS) in methanol (e.g., at 1 mg/mL).

- Create a series of working standard solutions by serially diluting the primary stock to prepare calibration curve standards (e.g., ranging from 1 to 500 ng/mL).

- Prepare a separate set of working solutions for low, medium, and high quality control (QC) samples.

- Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

- Add 50 µL of the IS working solution to each tube (except for blank matrix samples) and vortex briefly.[16]

- Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 2 minutes.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- LC Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 50 x 2.1 mm, 3.5 µm) is suitable.[15]

- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]

- Flow Rate: Typically 0.3-0.5 mL/min.

- Ionization: Electrospray Ionization in Positive Mode (ESI+).

- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Hypothetical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Chloro Bupropion | 274.1 | 218.1 |

| 4-Chloro Bupropion-d9 | 283.2 | 227.1 |

Note: Exact m/z values must be optimized empirically on the specific mass spectrometer being used.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Context: Bupropion Metabolism

Understanding the metabolism of the parent drug, bupropion, underscores the need for robust analytical methods. Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[5] The major metabolic pathways are:

-

Hydroxylation of the tert-butyl group to form hydroxybupropion.

-

Reduction of the carbonyl group to form threohydrobupropion and erythrohydrobupropion.

These metabolites are pharmacologically active and can reach higher plasma concentrations than bupropion itself, making their simultaneous quantification essential for a complete pharmacokinetic assessment.[7]

Caption: Simplified metabolic pathway of the parent compound, bupropion.

Conclusion

4-Chloro Bupropion-d9 Fumarate is an indispensable tool for researchers engaged in the study of bupropion analogs and related compounds. Its design as a stable isotope-labeled internal standard enables the development of highly precise, accurate, and robust bioanalytical methods, primarily using LC-MS/MS. By effectively correcting for experimental variability and matrix effects, it ensures the generation of trustworthy data essential for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. Its use exemplifies a foundational principle of modern quantitative science: the necessity of a reliable internal standard for achieving data of the highest integrity.

References

-

Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects . Taylor & Francis Online. [Link]

-

Review of the pharmacology and clinical profile of bupropion, an antidepressant and tobacco use cessation agent . University of Kentucky. [Link]

- CN106431943B - Preparation method of bupropion hydrochloride crystal.

-

Selective deuteration of bupropion slows epimerization and reduces metabolism | Request PDF . ResearchGate. [Link]

-

What are the pharmacokinetics of Bupropion (Wellbutrin) Extended Release (XL)? . GoodRx. [Link]

-

Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection . Indian Journal of Pharmaceutical Education and Research. [Link]

-

SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile - PMC . National Center for Biotechnology Information. [Link]

-

Bupropion - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

- CN101445447A - Synthesis method for 4-chlorobutyryl chloride.

-

Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods . ResearchGate. [Link]

-

CAS No : 1346606-37-8| Chemical Name : 4-Chloro Bupropion-d9 Fumarate . Pharmaffiliates. [Link]

-

Bupropion D9 | C13H18ClNO | CID 25235328 . PubChem. [Link]

-

4-Chloro Bupropion-d9 Fumarate . CRO Splendid Lab Pvt. Ltd. [Link]

-

4-Chloro Bupropion Fumarate | C17H21Cl2NO5 | CID 71314695 . PubChem. [Link]

-

Bupropion - Wikipedia . Wikipedia. [Link]

-

SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile . ResearchGate. [Link]

-

Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC . National Center for Biotechnology Information. [Link]

-

Selective deuteration of bupropion slows epimerization and reduces metabolism . PubMed. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass. [Link]

-

Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System . Agilent. [Link]

-

Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects . Semantic Scholar. [Link]

-

Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry . ScienceDirect. [Link]

Sources

- 1. clinivex.com [clinivex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bupropion - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. droracle.ai [droracle.ai]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. Selective deuteration of bupropion slows epimerization and reduces metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. archives.ijper.org [archives.ijper.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 16. lcms.cz [lcms.cz]

chemical structure of 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone

Introduction

This guide provides a comprehensive technical overview of 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone. This molecule is the stable isotope-labeled (SIL) analogue of 4-chlorobupropion, a known process impurity and related substance of the widely prescribed antidepressant and smoking cessation aid, Bupropion.[1] The primary and critical application of this deuterated compound is as an internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. Its structural similarity and mass difference make it an indispensable tool for researchers, analytical scientists, and drug development professionals who require precise and accurate quantification of its non-labeled counterpart in complex biological matrices. This document will delve into its chemical properties, synthesis, analytical applications, and its significance within the pharmaceutical landscape.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of a reference standard are its identity and purity. The properties of 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone are summarized below. The deuteration on the tert-butyl group provides a +9 Dalton mass shift from the parent molecule, which is ideal for mass spectrometric resolution, without significantly altering its chemical or chromatographic behavior.

Table 1: Physicochemical and Identification Properties

| Property | Value (for Deuterated Hydrochloride Salt) | Value (for Non-Deuterated Parent Compound) | Reference |

| IUPAC Name | 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone | 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone | [1] |

| Synonyms | 4-Chlorobupropion-d9 | 4-Chlorobupropion; 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one | [1][2] |

| CAS Number | Not explicitly available, parent is 1193779-34-8 | 1193779-34-8 | [1] |

| Molecular Formula | C₁₃H₈D₉Cl₂NO | C₁₃H₁₇Cl₂NO | [1] |

| Molecular Weight | ~283.24 g/mol | 274.19 g/mol | [1] |

digraph "Chemical_Structure" { graph [ layout = neato, overlap = false, splines = true, fontname = "Helvetica", fontsize = 12, bgcolor="#F1F3F4" ];node [ fontname = "Helvetica", fontsize = 10, shape = "plaintext" ];

// Define nodes for the structure N [label="N", pos="0,0!", fontcolor="#202124"]; C_alpha [label="C", pos="-0.5,-0.866!", fontcolor="#202124"]; C_carbonyl [label="C", pos="-1.5,-0.866!", fontcolor="#202124"]; O_carbonyl [label="O", pos="-2,-1.732!", fontcolor="#EA4335"]; C_methyl [label="CH₃", pos="0,-1.732!", fontcolor="#202124"]; C_phenyl_attach [label="C", pos="-2.2,-0.0!", fontcolor="#202124"];

// Phenyl ring C1 [label="C", pos="-3.2,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-3.9, -0.2!", fontcolor="#202124"]; C3 [label="C", pos="-3.5, -1.2!", fontcolor="#202124"]; C4 [label="C", pos="-2.5, -1.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-4.9, 0.1!", fontcolor="#34A853"]; Cl2 [label="Cl", pos="-4.2, -2.0!", fontcolor="#34A853"];

// Tert-butyl group C_tert_butyl [label="C", pos="1,0.866!", fontcolor="#202124"]; CD3_1 [label="CD₃", pos="0.5,1.732!", fontcolor="#4285F4"]; CD3_2 [label="CD₃", pos="2,1.2!", fontcolor="#4285F4"]; CD3_3 [label="CD₃", pos="1.5,0.0!", fontcolor="#4285F4"]; H_amino [label="H", pos="-0.5,0.866!", fontcolor="#202124"];

// Define edges edge [ color="#202124" ];

N -- C_alpha; N -- C_tert_butyl; N -- H_amino; C_alpha -- C_carbonyl; C_alpha -- C_methyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_phenyl_attach;

// Phenyl ring bonds C_phenyl_attach -- C1 [style=solid]; C1 -- C2 [style=dotted]; C2 -- C3 [style=solid]; C3 -- C4 [style=dotted]; C4 -- C_phenyl_attach [style=solid]; C2 -- Cl1; C3 -- Cl2;

// Tert-butyl bonds C_tert_butyl -- CD3_1; C_tert_butyl -- CD3_2; C_tert_butyl -- CD3_3;

// Dummy nodes for ring aromaticity dummy1 [pos="-3.2, -0.5!", shape=point, width=0]; C_phenyl_attach -- dummy1 [style=dotted, arrowhead=none]; C1 -- dummy1 [style=dotted, arrowhead=none]; C2 -- dummy1 [style=dotted, arrowhead=none]; C3 -- dummy1 [style=dotted, arrowhead=none]; C4 -- dummy1 [style=dotted, arrowhead=none];

}

Caption: 2D structure of the title compound.

Section 2: Synthesis and Isotopic Labeling Rationale

The synthesis of 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone follows established principles of organic chemistry, analogous to the synthesis of Bupropion.[3] The key step is the introduction of the deuterated moiety via nucleophilic substitution.

Causality Behind Experimental Choices:

-

Choice of Labeling Position: The tert-butyl group is chosen for deuteration because it is metabolically stable. In the metabolism of Bupropion, the primary sites of modification are hydroxylation of the tert-butyl group and reduction of the carbonyl group.[4] However, the C-H bonds on the tert-butyl group are generally less susceptible to cleavage than other positions, minimizing the risk of deuterium loss during metabolic processes. This ensures that the internal standard maintains its mass difference from the analyte in vivo and ex vivo, a critical requirement for its function.

-

Synthetic Strategy: A convergent synthesis is most efficient. The dichlorinated propiophenone backbone is synthesized first, followed by a late-stage introduction of the expensive deuterated amine. This maximizes the incorporation of the isotopic label and simplifies purification.

Proposed Synthetic Protocol:

-

Synthesis of 1-(3,4-dichlorophenyl)propan-1-one: This starting material can be prepared via a Friedel-Crafts acylation of 1,2-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

α-Bromination: The propiophenone is then selectively brominated at the alpha-carbon position using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) under appropriate conditions (e.g., acid catalysis). This creates an electrophilic center for the subsequent amination step.

-

Nucleophilic Substitution (Amination): The key step involves the reaction of the α-bromoketone with tert-butylamine-d9. The nitrogen atom of the deuterated amine acts as a nucleophile, displacing the bromide to form the desired product. This reaction is typically carried out in a polar aprotic solvent.

-

Purification and Salt Formation: The crude product is purified using standard techniques such as column chromatography. For improved stability, handling, and solubility, the free base is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Caption: Proposed synthetic workflow for the title compound.

Section 3: Application in Quantitative Bioanalysis

The definitive role of this compound is as an internal standard (IS) in quantitative analysis. The principle of using a stable isotope-labeled IS is the gold standard in bioanalytical mass spectrometry for its ability to provide the highest accuracy and precision.

Trustworthiness of the Self-Validating System: The use of a SIL-IS creates a self-validating system within each sample. Both the analyte (4-chlorobupropion) and the IS (4-chlorobupropion-d9) are nearly identical in their chemical and physical properties (e.g., polarity, pKa, extraction efficiency, ionization efficiency). Therefore, any physical sample loss during extraction, or suppression of the signal during ionization (matrix effects), will affect both the analyte and the IS to the same degree. By measuring the ratio of the analyte signal to the IS signal, these sources of error are effectively cancelled out.

Experimental Protocol: Quantification of 4-Chlorobupropion in Human Plasma via LC-MS/MS

This protocol outlines the methodology for validating an assay to quantify 4-chlorobupropion, a critical step in pharmaceutical development and quality control.

-

Preparation of Standards:

-

Prepare a primary stock solution of 4-chlorobupropion (the analyte) and 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone (the IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From the analyte stock, create a series of working standard solutions through serial dilution to prepare calibration curve (CC) standards.

-

Prepare a separate working IS solution at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (blank, CCs, and unknowns) into a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of the IS working solution to every well except the blank matrix. This ensures a constant amount of IS in every sample.

-

Add 300 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

-

Chromatography: Use a reverse-phase C18 column to separate the analyte from other matrix components. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typically effective.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

Table 2: Example LC-MS/MS Parameters

| Parameter | Analyte (4-Chlorobupropion) | Internal Standard (4-Chlorobupropion-d9) |

| Precursor Ion (Q1) | m/z 274.1 | m/z 283.2 |

| Product Ion (Q3) | m/z 218.1 (Loss of C₄H₈) | m/z 224.1 (Loss of C₄D₃H₅) |

| Collision Energy | Optimized Value (e.g., 15 eV) | Optimized Value (e.g., 15 eV) |

| Ionization Mode | ESI+ | ESI+ |

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the IS MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the CC standards. Apply a linear regression with a 1/x² weighting.

-

Determine the concentration of the analyte in unknown samples by interpolating their PAR values from the calibration curve.

-

Caption: Bioanalytical workflow using a deuterated internal standard.

Section 4: Pharmaceutical Significance and Context

1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, or 4-chlorobupropion, is not an active pharmaceutical ingredient itself. Its importance stems from its relationship to Bupropion, a major therapeutic agent.[5] Regulatory agencies such as the FDA require rigorous control and monitoring of impurities in all drug products. As a specified impurity, the levels of 4-chlorobupropion in the final Bupropion drug product must be quantified and shown to be below established safety thresholds. The deuterated analogue is the essential tool that enables pharmaceutical manufacturers to perform the validated analytical testing required to meet these regulatory standards, ensuring the safety and quality of the final drug product.

Conclusion

1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone is a specialized chemical tool of high importance in the field of pharmaceutical analysis. While not pharmacologically active, its role as a stable isotope-labeled internal standard is critical for the accurate quantification of the Bupropion impurity, 4-chlorobupropion. The rationale for its design—specifically the position of deuteration—and its application in validated bioanalytical methods like LC-MS/MS underscore its value. This guide has provided a technical framework for understanding its synthesis, properties, and, most importantly, its indispensable function in ensuring the safety and quality of a globally used medication.

References

-

National Center for Biotechnology Information. "Bupropion Hydrochloride". PubChem Compound Summary for CID 62884. [Link]

-

National Center for Biotechnology Information. "Bupropion". PubChem Compound Summary for CID 444. [Link]

-

Veeprho. "Bupropion-D9 Hydrochloride". Veeprho. [Link]

-

Pharmaffiliates. "Bupropion-d9 Hydrochloride". Pharmaffiliates. [Link]

-

Global Substance Registration System. "1-(3,4-DICHLOROPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)-1-PROPANONE". GSRS. [Link]

-

Biocompare. "Bupropion, Hydrochloride (Amfebutamone, Hydrochloride, 1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, Hydrochloride)". Biocompare. [Link]

-

ResearchGate. "Chemical structure of bupropion hydrochloride". ResearchGate. [Link]

-

PASL. "2-Amino-1-(3-Chlorophenyl)-1-Propanone". PASL. [Link]

-

PubChem. "1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)". PubChem. [Link]

- Google Patents. "Process for preparing bupropion hydrochloride".

-

National Center for Biotechnology Information. "Bupropion D9". PubChem Compound Summary for CID 25235328. [Link]

-

ResearchGate. "Main metabolic step of bupropion". ResearchGate. [Link]

-

Chemical Synthesis. "1-(3,4-DICHLOROPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)-1-PROPANONE". Chemical Synthesis. [Link]

Sources

Molecular Weight & Technical Profile: 4-Chloro Bupropion-d9 Fumarate

[1][2][3][4][5]

Part 1: Chemical Identity & Molecular Weight[1][3]

The precise molecular weight of a reference standard is the foundational constant for all quantitative analysis. For 4-Chloro Bupropion-d9 Fumarate , the nomenclature can be deceptive. In commercial pharmaceutical catalogs, "4-Chloro Bupropion" typically refers to the 3,4-dichloro impurity (an analog formed during synthesis if 3,4-dichloropropiophenone is present), rather than the para-chloro isomer of bupropion.

The data below corresponds to the specific commercial reference standard CAS 1346606-37-8 , which is the 3,4-dichloro analog.

Core Specifications

| Parameter | Technical Specification |

| Product Name | 4-Chloro Bupropion-d9 Fumarate |

| CAS Number | 1346606-37-8 |

| Molecular Weight | 399.31 g/mol |

| Molecular Formula | |

| Chemical Name | 1-(3,4-Dichlorophenyl)-2-[(2-methyl-d3-propan-2-yl-1,1,1,3,3,3-d6)amino]propan-1-one fumarate |

| Salt Stoichiometry | 1:1 (Base : Fumaric Acid) |

| Isotopic Purity |

Component Breakdown

To validate the molecular weight (MW) in your own calculations, use the following isotopic breakdown:

-

Free Base (Deuterated):

-

The "d9" label is located on the tert-butyl group, replacing 9 hydrogens with deuterium.

-

Base MW: ~283.24 g/mol

-

-

Counterion (Fumaric Acid):

[1]-

Acid MW: 116.07 g/mol

-

-

Total MW Calculation:

CRITICAL NOMENCLATURE ALERT: Researchers often confuse 4-Chloro Bupropion (the 3,4-dichloro impurity) with p-Chlorobupropion (the 4-chloro isomer where the 3-chloro is replaced).

If your target is the 3,4-dichloro analog: Use the data above (MW 399.31 ). [2] * If your target is the p-chloro isomer (3'-Dechloro-4'-chloro Bupropion): The MW is significantly lower (~364.87 g/mol for the d9 fumarate).

Action: Verify the CAS number on your Certificate of Analysis (CoA) immediately.

Part 2: Structural Visualization & Synthesis Logic

Understanding the structural origin of this standard is vital for interpreting fragmentation patterns in Mass Spectrometry. The "d9" labeling is strategically placed on the tert-butyl group to ensure metabolic stability, as this group is less prone to exchange than the alpha-protons.

Figure 1: Synthetic pathway and structural assembly of the reference standard. Note the introduction of the d9-label via the amine reagent.

Part 3: Analytical Application (LC-MS/MS)

This reference standard is primarily used as an Internal Standard (IS) for quantifying the "4-Chloro" impurity in Bupropion drug substances. Because it is chemically identical to the impurity (except for mass), it co-elutes and compensates for matrix effects.

Recommended LC-MS/MS Protocol

This protocol ensures separation of the 3-chloro (Active API), 4-chloro (Impurity), and their isomers.

1. Chromatographic Conditions:

-

Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm). Phenyl phases provide better selectivity for halogenated positional isomers.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5%

90% B (Linear) -

8-10 min: 90% B (Hold)

-

2. Mass Spectrometry Parameters (ESI+): The d9-label provides a mass shift of +9 Da. You must monitor the specific transition for the dichloro-analog.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Bupropion (API) | 240.1 | 184.1 | 15 |

| 4-Cl Bupropion Impurity | 274.1 | 218.1 | 18 |

| 4-Cl Bupropion-d9 (IS) | 283.2 | 227.2 | 18 |

Note: The Precursor Ion m/z 283.2 corresponds to the protonated free base

Workflow Logic

Figure 2: LC-MS/MS Quantitation Workflow using 4-Chloro Bupropion-d9 as an Internal Standard.

Part 4: Handling & Stability

To maintain the integrity of the molecular weight and isotopic purity:

-

Hygroscopicity: Fumarate salts can be hygroscopic. Store the standard in a desiccator at 2-8°C . If the vial is left open, moisture absorption will alter the effective molecular weight used for weighing, leading to concentration errors.

-

Solubility: Soluble in Methanol, DMSO, and Water. Prepare stock solutions in Methanol (e.g., 1 mg/mL free base equivalent).

-

Isotopic Exchange: The d9 label on the tert-butyl group is stable. However, avoid highly acidic conditions at elevated temperatures for prolonged periods to prevent potential degradation of the ether linkage or dealkylation.

References

-

Splendid Lab. (n.d.). 4-Chloro Bupropion-d9 Fumarate Reference Standard. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Chloro Bupropion-d9 Fumarate (CAS 1346606-37-8).[2][3][4] Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). (2024).[1] 4-Chloro Bupropion Fumarate Compound Summary. Retrieved from [Link]

Differentiating Deuterated and Halogenated Bupropion Analogs: A Technical Guide for Researchers

An In-depth Analysis of Bupropion-d9 and 4-Chloro Bupropion-d9 for Drug Development Professionals

In the landscape of pharmaceutical research and development, a nuanced understanding of drug analogs is paramount for innovation in therapeutic efficacy and safety. This technical guide provides a comprehensive examination of two bupropion analogs: Bupropion-d9 and 4-Chloro Bupropion-d9. Bupropion, an atypical antidepressant and smoking cessation aid, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its analogs are of significant interest for their potential to modulate its pharmacokinetic and pharmacodynamic profiles. This document, intended for researchers, scientists, and drug development professionals, will dissect the core differences between Bupropion-d9 and 4-Chloro Bupropion-d9, from their chemical synthesis to their analytical differentiation.

Structural Elucidation and Chemical Properties

The fundamental distinction between Bupropion-d9 and 4-Chloro Bupropion-d9 lies in their molecular architecture.

Bupropion-d9 is an isotopically labeled variant of bupropion where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. Its formal name is 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone. This isotopic substitution is a strategic modification that does not alter the core pharmacophore of the molecule but significantly increases its mass.

4-Chloro Bupropion-d9 , conversely, features a modification to the aromatic ring of the bupropion molecule in addition to deuteration. It is chemically known as 1-(3,4-dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone. In this analog, a second chlorine atom is introduced at the 4-position of the phenyl ring, creating a 3,4-dichloro substitution pattern. This halogenation is expected to influence the electronic properties of the aromatic ring and, consequently, its interaction with biological targets.

A summary of their key chemical properties is presented in the table below:

| Property | Bupropion-d9 | 4-Chloro Bupropion-d9 Fumarate |

| IUPAC Name | 1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one | 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone (2E)-2-Butenedioate |

| Molecular Formula | C₁₃H₉ClD₉NO | C₁₇H₁₂D₉Cl₂NO₅ |

| Molecular Weight | 248.8 g/mol | 399.31 g/mol |

| CAS Number | 150988-80-0 (free base) | 1346606-37-8 |

Synthesis Pathways: A Comparative Overview

The synthesis of these analogs is rooted in the established synthetic route for bupropion, with modifications to introduce the isotopic labels and the additional halogen.

Synthesis of Bupropion-d9

The synthesis of Bupropion-d9 typically follows the general synthesis of bupropion, utilizing a deuterated starting material. A common route involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with a deuterated tert-butylamine (tert-butylamine-d9).

Synthesis of 4-Chloro Bupropion-d9

The synthesis of 4-Chloro Bupropion-d9 requires a different starting material to incorporate the 3,4-dichlorophenyl moiety. The synthesis would likely commence with 3,4-dichloropropiophenone. This precursor would then undergo α-bromination, followed by amination with tert-butylamine-d9.

Pharmacological Considerations and Applications

The structural modifications of these analogs lead to distinct applications and potential pharmacological profiles.

Bupropion-d9 is primarily utilized as an internal standard in analytical and bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of bupropion and its metabolites in biological matrices.[1] The deuterium labeling provides a distinct mass-to-charge ratio, allowing for its differentiation from the unlabeled drug while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for pharmacokinetic and metabolic studies.

4-Chloro Bupropion-d9 is positioned as a novel pharmacological agent.[2] The introduction of a second chlorine atom to the phenyl ring can significantly alter the molecule's electronic and lipophilic properties, which may, in turn, affect its binding affinity for the dopamine and norepinephrine transporters, its metabolic stability, and its overall therapeutic and side-effect profile. It is often investigated in the context of developing new treatments for addiction, such as to cocaine and nicotine.[2] While detailed comparative pharmacological data is not extensively published, the 3,4-dichloro substitution is a common strategy in medicinal chemistry to enhance potency and modulate metabolic pathways.

Analytical Differentiation: A Practical Guide

The distinct molecular structures of Bupropion-d9 and 4-Chloro Bupropion-d9 allow for their unambiguous differentiation using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Bupropion-d9: The most significant difference in the ¹H NMR spectrum of Bupropion-d9 compared to unlabeled bupropion will be the complete absence of the signal corresponding to the tert-butyl protons. This is because all nine protons have been replaced with deuterium, which is not detected in ¹H NMR. The remaining signals for the aromatic, methine, and methyl protons will be present.

-

4-Chloro Bupropion-d9: The ¹H NMR spectrum of 4-Chloro Bupropion-d9 will also lack the tert-butyl proton signal. Furthermore, the aromatic region of the spectrum will be significantly different from that of Bupropion-d9. Instead of the complex splitting pattern of a monosubstituted benzene ring, the spectrum will show a simpler pattern characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy:

-

Bupropion-d9: The ¹³C NMR spectrum will show the characteristic signals for the bupropion carbon skeleton. The carbon signals of the deuterated tert-butyl group will exhibit splitting due to coupling with deuterium (a triplet for the CD₃ groups and a septet for the quaternary carbon, though these may be broad and have low intensity).

-

4-Chloro Bupropion-d9: The ¹³C NMR spectrum will show shifts in the aromatic carbon signals due to the presence of the second chlorine atom. The signals for the deuterated tert-butyl group will be similar to those in Bupropion-d9.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample (Bupropion-d9 or 4-Chloro Bupropion-d9) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides a definitive method to distinguish between the two compounds based on their different molecular weights and fragmentation patterns.

-

Bupropion-d9: The molecular ion peak ([M+H]⁺) in the mass spectrum will be observed at m/z 249.8, which is 9 mass units higher than that of unlabeled bupropion (m/z 240.1). The fragmentation pattern will be similar to bupropion, with the characteristic loss of the tert-butyl group, but the fragment ions containing the deuterated group will have a correspondingly higher mass.

-

4-Chloro Bupropion-d9: The molecular ion peak ([M+H]⁺) will be observed at a significantly higher m/z value due to the additional chlorine atom and the deuterium atoms. The exact mass will depend on the isotopic distribution of chlorine. The fragmentation pattern will also be distinct, with fragment ions containing the dichlorophenyl moiety.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Mode: Full scan (to determine the molecular ion) and product ion scan (for fragmentation analysis)

-

Collision Energy: Ramped to obtain characteristic fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peaks for each compound.

-

Analyze the fragmentation patterns to confirm the structures. The loss of the deuterated tert-butyl group and the presence of chlorine isotopes will be key diagnostic features.

-

Sources

Technical Guide: Comparative Bioanalysis of 4-Chloro Bupropion & Its Deuterated Analog (d9)

Executive Summary

Context: In the development and quality control of Bupropion (an aminoketone antidepressant/smoking cessation aid), the identification and quantification of process-related impurities are critical for ICH Q3A/B compliance. 4-Chloro Bupropion is a positional isomer (regioisomer) of the active pharmaceutical ingredient (API), typically formed due to isomeric contamination in the starting material (4-chloropropiophenone vs. 3-chloropropiophenone).

The Challenge: Because 4-Chloro Bupropion is isobaric with the parent drug (Bupropion, 3-chloro isomer), mass spectrometry alone cannot distinguish them if they co-elute. Furthermore, quantification of trace impurities in complex matrices (plasma, urine) is plagued by ion suppression.

The Solution: This guide details the technical application of 4-Chloro Bupropion-d9 Fumarate as a Stable Isotope Labeled (SIL) Internal Standard. We explore why this specific deuterated form is the "Gold Standard" for quantifying the non-deuterated impurity, ensuring regulatory-grade accuracy that surrogate standards cannot match.

Chemical Identity & Physicochemical Properties[1][2][3][4]

To understand the analytical methodology, we must first distinguish the structural nuances between the analyte and its internal standard (IS).

Structural Comparison[3]

| Feature | 4-Chloro Bupropion (Analyte) | 4-Chloro Bupropion-d9 Fumarate (IS) |

| Chemical Name | 1-(4-chlorophenyl)-2-(tert-butylamino)propan-1-one | 1-(4-chlorophenyl)-2-(tert-butylamino-d9)propan-1-one fumarate |

| Role | Process Impurity / Metabolite | Internal Standard (Reference Material) |

| Molecular Formula | C₁₃H₁₈ClNO | C₁₃H₉D₉ClNO[1][2][3][4] · C₄H₄O₄ |

| Exact Mass (Free Base) | 239.11 Da | 248.17 Da (+9 Da shift) |

| Isotopic Label | None | 9 Deuterium atoms on the tert-butyl group |

| Salt Form | Typically HCl or Free Base | Fumarate (Enhanced stability/crystallinity) |

| pKa | ~7.9 (Basic amine) | ~7.9 (Unchanged by deuteration) |

The Importance of the Fumarate Salt

While Bupropion is commonly formulated as a Hydrochloride (HCl) salt, reference standards for impurities like 4-Chloro Bupropion-d9 are often synthesized as Fumarates .

-

Causality: The free base of aminoketones can be hygroscopic and prone to oxidative degradation (turning yellow/brown).

-

Benefit: The fumarate salt provides a non-hygroscopic, crystalline solid that ensures accurate weighing for stock solution preparation—a critical first step in quantitative analysis.

The Science of Stable Isotope Dilution (SIDA)

Why use a specific d9-labeled impurity instead of the parent drug's internal standard?

The "Carrier Effect" and Matrix Compensation

In LC-MS/MS, the signal intensity is heavily influenced by the matrix (co-eluting phospholipids, salts) at the specific retention time (RT) of the analyte.

-

Chromatographic Separation: 4-Chloro Bupropion (impurity) and Bupropion (parent) are isomers. They must be separated chromatographically.

-

The Matrix Mismatch: If you use Bupropion-d9 (which elutes with the parent) to quantify 4-Chloro Bupropion (which elutes earlier or later), the IS is experiencing a different matrix environment than the analyte.

-

The d9 Solution: 4-Chloro Bupropion-d9 co-elutes exactly (or within <0.05 min) with 4-Chloro Bupropion. It experiences the exact same ion suppression or enhancement. This "lock-step" elution allows the IS to mathematically correct for signal variability.

Figure 1: Workflow demonstrating the integration of the d9-IS to correct for matrix effects during the critical ionization phase.

Experimental Protocol: LC-MS/MS Methodology

This protocol is designed for the quantification of 4-Chloro Bupropion in human plasma, using the d9-Fumarate as the Internal Standard.

Reagent Preparation

-

Stock Solution A (Analyte): Dissolve 4-Chloro Bupropion (non-deuterated) in Methanol (1 mg/mL).

-

Stock Solution B (IS): Dissolve 4-Chloro Bupropion-d9 Fumarate in Methanol. Note: Correct for the fumarate salt counter-ion and purity to achieve a free-base equivalent concentration.

-

Working IS Solution: Dilute Stock B to ~50 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but Protein Precipitation (PPT) is faster and acceptable when using a d9-IS to correct for the "dirtier" extract.

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 20 µL of Working IS Solution (d9). Vortex gently.

-

Add 150 µL of Acetonitrile (precipitating agent).

-

Vortex for 2 minutes at high speed.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions

Chromatography (The Critical Step): You must resolve the 3-chloro (Parent) from the 4-chloro (Impurity).

-

Column: Phenomenex Kinetex C18 or Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

6.0 min: 90% B (Slow ramp effectively separates isomers)

-

7.0 min: 90% B

-

7.1 min: 5% B

-

Mass Spectrometry (MRM Parameters):

-

Source: ESI Positive Mode.

-

Transitions:

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Notes |

| 4-Chloro Bupropion | 240.1 (m/z) | 184.1 (m/z) | ~20 | Loss of t-butylamine |

| 4-Chloro Bupropion-d9 | 249.2 (m/z) | 184.1 (m/z) | ~20 | Loss of d9-t-butylamine |

Technical Note on Cross-Talk: Even though both transitions share the 184.1 fragment (the chlorophenyl-propanone core), the method is selective because the Q1 masses (240 vs. 249) are distinct. The mass spectrometer filters the parent ions before fragmentation, preventing interference provided the Q1 resolution is set to "Unit" or better.

Figure 2: MRM transition logic. Despite sharing a product ion (184.1), the precursor mass difference (+9 Da) ensures channel selectivity.

Validation & Quality Assurance

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met:

-

Isotopic Purity Check: Inject a high concentration of the d9-IS alone and monitor the analyte transition (240->184). Any signal here indicates unlabeled impurity in the standard (should be <0.5%).

-

Back-Exchange Test: Incubate the d9-IS in plasma for 4 hours. If the signal for 249 decreases and 240 increases, the deuterium is unstable. Note: The tert-butyl label is chemically stable and resistant to H/D exchange in aqueous media, unlike alpha-carbonyl protons.

-

Retention Time Matching: The d9-IS peak should overlap with the analyte peak. A slight shift (0.02–0.05 min) is normal due to the deuterium isotope effect (deuterated compounds often elute slightly earlier on C18), but they must fall within the same integration window.

References

-

International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[Link]

-

Coles, R., & Kushon, S. (2010). LC-MS/MS Analysis of Bupropion and Its Metabolites in Human Plasma. Agilent Technologies Application Note. [Link] (General reference for Bupropion MRM transitions).

-

Wang, S., & Cyronak, M. (2013). Stable Isotope Dilution LC-MS/MS for Quantitative Biomarker Analysis. Journal of Bioanalysis & Biomedicine. [Link]

-

PubChem. (n.d.). Bupropion Compound Summary.[1][5][6][7] National Library of Medicine. [Link]

Sources

- 1. 4-Chloro Bupropion - CAS - 1193779-34-8 | Axios Research [axios-research.com]

- 2. CAS 1193779-34-8 4-Chloro Bupropion Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. 4-CHLORO BUPROPION HYDROCHLORIDE |CASNo.1346598-72-8 [analyticachemie.in]

- 4. Bupropion Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Properties of 4-Chloro Bupropion-d9 Fumarate in Methanol

This guide provides a comprehensive technical overview of the solubility properties of 4-Chloro Bupropion-d9 Fumarate in methanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in a common organic solvent. This document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the critical factors influencing the dissolution of this deuterated bupropion analog.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy.[1] For a drug to be absorbed, it must first dissolve in the physiological fluids.[1] Poor solubility can lead to low and variable oral bioavailability, hindering the development of effective oral dosage forms.[1] Methanol, a polar protic solvent, is frequently employed in various stages of drug development, including synthesis, purification, and formulation. Therefore, a thorough understanding of the solubility of 4-Chloro Bupropion-d9 Fumarate in methanol is paramount for process optimization and formulation design.

4-Chloro Bupropion-d9 Fumarate is a deuterated analog of 4-chloro bupropion. Deuteration, the strategic replacement of hydrogen atoms with deuterium, can alter a drug's metabolic profile, potentially leading to an improved pharmacokinetic and safety profile.[2][3][4][5] As with its non-deuterated counterpart, understanding its solubility is a foundational step in its journey from a promising molecule to a viable therapeutic agent.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a compound in a particular solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules.[6] The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.

2.1. Molecular Structure and Polarity

-

4-Chloro Bupropion-d9 Fumarate: This molecule possesses both polar and non-polar regions. The ketone, amine, and fumarate salt moieties contribute to its polarity and potential for hydrogen bonding. The chlorophenyl ring and the tert-butyl group are non-polar.

-

Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. Its dielectric constant is relatively high, enabling it to solvate ions and polar molecules effectively.

Given the presence of polar functional groups in 4-Chloro Bupropion-d9 Fumarate, it is anticipated to exhibit appreciable solubility in methanol. The hydrochloride salt of deuterated bupropion is known to be soluble in methanol, suggesting that the free base has favorable interactions with this solvent.[7] The fumarate salt form is expected to influence the overall solubility profile.

2.2. Factors Influencing Solubility

Several factors can significantly impact the solubility of 4-Chloro Bupropion-d9 Fumarate in methanol:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8] However, this relationship must be determined experimentally.

-

pH of the Medium: While less relevant for a non-aqueous solvent like methanol, any residual water or acidic/basic impurities could potentially influence the ionization state of the molecule and thus its solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is crucial to characterize the solid form of the 4-Chloro Bupropion-d9 Fumarate being used.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Experimental Determination of Solubility: A Validated Protocol

A robust and reproducible experimental protocol is essential for accurately determining the solubility of 4-Chloro Bupropion-d9 Fumarate in methanol. The shake-flask method is a widely accepted and reliable technique for this purpose.[9][10]

3.1. Materials and Equipment

-

4-Chloro Bupropion-d9 Fumarate (of known purity and solid form)

-

Methanol (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

3.3. Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Chloro Bupropion-d9 Fumarate in methanol of known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of 4-Chloro Bupropion-d9 Fumarate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of methanol to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid pellet. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with methanol to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of 4-Chloro Bupropion-d9 Fumarate in the diluted samples by comparing the peak areas to the calibration curve.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise manner. A table summarizing the solubility at different temperatures is highly recommended.

Table 1: Hypothetical Solubility of 4-Chloro Bupropion-d9 Fumarate in Methanol

| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] |

Note: The molecular weight of 4-Chloro Bupropion-d9 Fumarate is required for the conversion to molar solubility.[11]

The interpretation of these results will inform key decisions in the drug development process. For instance, high solubility in methanol may suggest that it is a suitable solvent for purification by crystallization. Conversely, if the solubility is found to be limited, alternative solvents or solvent mixtures may need to be explored.

Conclusion: A Foundation for Rational Drug Development

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

PubChem. (n.d.). Bupropion D9. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). 4-Chloro Bupropion Fumarate. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Hollis, F., et al. (2022). Selective deuteration of bupropion slows epimerization and reduces metabolism. Xenobiotica, 52(11-12), 995-1004. [Link]

-

Li, Y., et al. (2024). SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile. Frontiers in Pharmacology, 15, 1409451. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved February 7, 2024, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 7, 2024, from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved February 7, 2024, from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective deuteration of bupropion slows epimerization and reduces metabolism [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 7. Bupropion Hydrochloride-D9 - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 9. scispace.com [scispace.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. clinivex.com [clinivex.com]

An In-depth Technical Guide to the Safe Handling of 4-Chloro Bupropion-d9 Fumarate

This document is intended for researchers, scientists, and drug development professionals. The information herein is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Chemical Identification and Physical Properties

A precise understanding of the substance's identity is the foundation of a thorough safety assessment.

| Identifier | Data | Source |

| Chemical Name | 4-Chloro Bupropion-d9 Fumarate | [1] |

| Synonyms | 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone (2E)-2-Butenedioate | [1] |

| CAS Number | 1346606-37-8 | [1] |

| Molecular Formula | C₁₇H₁₂D₉Cl₂NO₅ | [1] |

| Molecular Weight | 399.31 g/mol | [1] |

| Appearance | White Solid | [1] |

Hazard Identification and Classification

Based on data from analogous compounds, 4-Chloro Bupropion-d9 Fumarate should be handled as a substance with the following potential hazards:

-

Acute Oral Toxicity : Classified as harmful if swallowed.[2][3]

-

Serious Eye Irritation : Expected to cause serious eye irritation.[2][4]

-

Potential for Other Health Effects : May be harmful if inhaled or absorbed through the skin, potentially causing respiratory tract and skin irritation.[3]

Signal Word: Warning [2][3][4]

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[2][3][4]

-

P270: Do not eat, drink or smoke when using this product.[2][5][6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

Toxicological Profile and Mechanistic Insights

Bupropion and its analogs are pharmacologically active materials.[4] Occupational exposure may lead to physiological effects.[4] The primary mechanism of action of bupropion involves the inhibition of dopamine and norepinephrine reuptake.

Overdose or significant exposure can lead to serious systemic effects, including:

-

Neuropsychiatric Effects : These can include agitation, anxiety, delusions, hallucinations, and confusion.[7] In susceptible individuals, antidepressants like bupropion can precipitate manic episodes.[7]

-

Seizure Risk : The risk of seizures is strongly associated with the dose of bupropion.[8]

-

Cardiovascular Effects : Hypertension, sometimes severe, has been reported in patients receiving bupropion.[7] In cases of overdose, tachycardia and ECG changes such as QT and QRS prolongation have been observed.[9]

Given that 4-Chloro Bupropion-d9 Fumarate is an analog intended for research into dopamine agonist pharmacotherapy, it is crucial to assume a similar pharmacological and toxicological profile.[1]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for minimizing risk.

Engineering Controls

The primary method for controlling exposure should be through engineering solutions.

-

Ventilation : For laboratory operations, use local exhaust ventilation or a ventilated enclosure (e.g., a chemical fume hood), especially for high-energy operations like particle sizing.[4]

-

Containment : Utilize containment devices and closed systems where feasible to minimize the generation of dust and aerosols.[5][6] An emergency eyewash station should be readily available.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Chloro Bupropion-d9 Fumarate:

-

Eye and Face Protection : Wear safety glasses with side shields, chemical splash goggles, or a full-face shield.[4] The choice should be based on a risk assessment of the specific laboratory procedure.

-

Hand Protection : Wear nitrile or other impervious gloves.[4] If the material is dissolved in an organic solvent, ensure the gloves provide protection against that solvent.[4]

-

Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.

The following diagram illustrates the logical workflow for selecting appropriate PPE based on the nature of the experimental work.

Caption: PPE selection workflow based on the physical form of the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid the formation of dust and aerosols.[5]

-

Do not eat, drink, or smoke in areas where the compound is handled.[5][6][10]

-

Use personal protective equipment as described in Section 4.[6]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][11]

-

Recommended long-term storage temperature is between 2-8°C in a refrigerator, or at -20°C as specified by some suppliers for the deuterated hydrochloride salt.[1][3][12]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

First-Aid Measures

-

If Inhaled : Move the person to fresh air. If symptoms develop or persist, call a physician.[4]

-

In Case of Skin Contact : Immediately flush the skin with plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops and persists.[10]

-

In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4] Get medical attention if irritation develops and persists.[4]

-

If Swallowed : Rinse mouth with water.[4] Call a poison control center or doctor immediately.[5] Do not induce vomiting.[4]

Accidental Release Measures

In the event of a spill, the following protocol should be initiated immediately.

Caption: Step-by-step workflow for responding to an accidental spill.

Detailed Spill Cleanup Protocol:

-

Personal Precautions : Wear suitable protective equipment as outlined in Section 4. Keep unnecessary personnel away.

-

Environmental Precautions : Do not let the product enter drains.[5]

-

Methods for Cleaning Up : Avoid the generation of dust during cleanup. Sweep up or vacuum the spilled material and collect it in a suitable, closed container for disposal.[5]

Stability and Reactivity

-

Reactivity : No dangerous reactions are known under conditions of normal use.[4]

-

Chemical Stability : The material is stable under normal conditions.[6]

-

Conditions to Avoid : Contact with incompatible materials.[4]

-

Incompatible Materials : Strong oxidizing agents.[4]

-

Hazardous Decomposition Products : Under fire conditions, it may emit toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[4]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4] Do not contaminate water, and avoid discharge into drains or onto the ground.[10]

References

- Pharma Source Direct. (n.d.). Safety Data Sheet: Bupropion Hydrochloride.

- Camber Pharmaceuticals, Inc. (2023, November 15). SAFETY DATA SHEET.

- PCCA. (n.d.). Safety Data Sheet: Bupropion Hydrochloride USP.

-

U.S. Food and Drug Administration. (n.d.). WELLBUTRIN Label. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Wellbutrin (bupropion hydrochloride) tablets label. Retrieved from [Link]

-

Stapleton, S., & Lui, F. (2022). Bupropion Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71314695, 4-Chloro Bupropion Fumarate. Retrieved from [Link]

-

Expert Synthesis Solutions. (2018, January 31). SAFETY DATA SHEET: Bupropion-D9 Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Chloro Bupropion-d9 Fumarate. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. esschemco.com [esschemco.com]

- 4. pharmasd.com [pharmasd.com]

- 5. pccarx.com [pccarx.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Bupropion Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. camberpharma.com [camberpharma.com]

- 11. fishersci.com [fishersci.com]

- 12. caymanchem.com [caymanchem.com]

Comprehensive Technical Guide: Synthesis of Deuterated 4-Chloro Bupropion Analogs

Part 1: Executive Summary & Strategic Rationale

The Target Molecule

This guide details the synthesis of 4-chloro bupropion (1-(4-chlorophenyl)-2-(tert-butylamino)propan-1-one), a positional isomer of the antidepressant bupropion (Wellbutrin). Unlike the commercial 3-chloro isomer, the 4-chloro analog is primarily utilized in Structure-Activity Relationship (SAR) studies, forensic reference standards, and metabolic stability investigations.

The Deuteration Strategy

Incorporating deuterium (

-

Kinetic Isotope Effect (KIE): Deuteration at metabolic "soft spots" (specifically the

-methine and tert-butyl groups) can significantly reduce clearance rates by impeding CYP2B6-mediated hydroxylation and non-enzymatic racemization. -

Mass Spectrometry Standards: High-isotopic-purity analogs (e.g.,

or

This guide presents a modular synthesis allowing for selective deuteration at three distinct loci:

-

Zone A (Aromatic): Fixed by starting material (rarely deuterated for metabolic studies).

-

Zone B (Alkyl Chain): Via H/D exchange of the ketone precursor (

-labeling). -

Zone C (Amine Head): Via usage of

-tert-butylamine (

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis follows a convergent pathway.[1] The core philosophy relies on the

Reaction Scheme Overview

-

Precursor Preparation: 4-Chloropropiophenone (commercially available).

-

Optional Deuteration (Module A): Base-catalyzed H/D exchange to install deuterium on the propyl chain.

-

Activation (Module B):

-Bromination to generate the electrophile. -

Amination (Module C): Nucleophilic substitution (

) with tert-butylamine (or -

Salt Formation: Stabilization as the hydrochloride salt.[3]

Figure 1: Modular synthesis pathway. Green node indicates the optional step for alkyl-chain deuteration.

Part 3: Detailed Experimental Protocols

Module A: Synthesis of -4-Chloropropiophenone (Alkyl Deuteration)

Objective: To replace the

Protocol:

-

Reagents: 4-Chloropropiophenone (10.0 g, 59.3 mmol), Methanol-

(50 mL), -

Procedure:

-

Dissolve ketone in MeOD/

mixture in a sealed pressure vessel. -

Add NaOMe and heat to 60°C for 24 hours.

-

Self-Validation: Monitor by

-NMR. The triplet at -

Note: Repeat the cycle 2-3 times with fresh deuterated solvent to achieve >98% isotopic enrichment.

-

-

Workup: Extract with DCM, dry over

, and concentrate.

Module B: -Bromination

Objective: Regioselective installation of a leaving group. Critical Control: Temperature must be kept <25°C to prevent poly-bromination.

Protocol:

-

Setup: 3-neck RBF equipped with an addition funnel and a scrubber (for HBr gas).

-

Stoichiometry:

-

Substrate: 4-Chloropropiophenone (or

-analog) (1.0 eq) -

Reagent: Bromine (

) (1.05 eq) -

Solvent: Dichloromethane (DCM) (10 vol)

-

Catalyst: HBr (3 drops, 48% aq) - initiator

-

-

Step-by-Step:

-

Dissolve substrate in DCM. Add catalytic HBr.

-

Add

solution dropwise over 60 minutes. -

Visual Endpoint: The reaction is initially red/brown. The color dissipates as

is consumed. A persistent faint yellow indicates completion. -

Quench: Wash with saturated

(aq) to neutralize HBr. -

Isolation: Dry organic layer (

) and concentrate to yield a yellow oil. Do not distill (thermal instability).

-

Module C: Amination ( Displacement)

Objective: Coupling with the amine headgroup. This is the divergence point for

Protocol:

-

Reagents:

-

Procedure:

-

Workup:

Module D: Salt Formation (Final Product)

Objective: Isolate the stable hydrochloride salt.[3]

-

Dissolve the free base oil in minimal Isopropanol (IPA).

-

Add HCl in IPA (or Ether) dropwise with stirring at 0°C.

-

White precipitate forms immediately.

-

Filter, wash with cold ether, and dry under vacuum.

Part 4: Analytical Validation & Data Summary

Expected Analytical Data

For the

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | MP: 233-235°C (dec) |

| MS (ESI+) | m/z = 249.2 (M+H)+ | Shifted +9 Da from std mass (240.1) |

| 1H-NMR (D2O) | tert-butyl singlet at | |

| Purity (HPLC) | > 98.5% | Reverse Phase C18, ACN/H2O gradient |

Troubleshooting Guide

-

Issue: Presence of dibromo-impurity.[1][8][9]

-

Cause: Excess

or high temperature in Module B. -

Fix: Recrystallize intermediate from hexane.

-

-

Issue: Low yield in amination.

-

Cause: Hydrolysis of bromo-ketone by moisture.

-

Fix: Use anhydrous ACN and dry glassware.

-

Part 5: References

-

Totah, R. A., et al. (2022). Selective deuteration of bupropion slows epimerization and reduces metabolism.[10][11] Bioorganic & Medicinal Chemistry Letters. Link

-

Musso, D. L., et al. (1996). Synthesis and evaluation of central nervous system effects of bupropion analogues. Journal of Medicinal Chemistry. Link

-

Carroll, F. I., et al. (2009). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition. Journal of Medicinal Chemistry. Link

-

Simson Pharma. (2023). 2-tert-Butylamino-1-(4-chloro-phenyl)-propan-1-one hydrochloride Data Sheet. Link

-

BenchChem. (2023). Protocols for the Synthesis of 2-Bromo-4'-chloropropiophenone. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]

- 3. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 7. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 8. 2-bromo-4-chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Selective deuteration of bupropion slows epimerization and reduces metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Application of Stable Isotope Labeled Internal Standards in the Forensic Analysis of Bupropion, with a Focus on 4-Chloro Bupropion-d9

Abstract